Triisobutylene
Overview
Description
Triisobutylene is a hydrocarbon compound with the chemical formula C12H24. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as an intermediate in the production of other chemicals, including polyisobutylene and various fuel additives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisobutylene is typically synthesized through the oligomerization of isobutylene. This process involves the use of a catalyst, such as a macroporous cationic sulfonic acid resin, to facilitate the reaction. The reaction conditions often include moderate temperatures and pressures to optimize the yield of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by passing isobutylene through two serially connected reactors. The reactors are equipped with the aforementioned catalyst to promote the oligomerization process. The resulting product is then purified to obtain this compound with high selectivity and purity .
Chemical Reactions Analysis
Types of Reactions: Triisobutylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated compounds.
Reduction: It can be reduced under specific conditions to yield different hydrocarbons.
Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often used.
Substitution: Halogens like chlorine and bromine are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Oxygenated hydrocarbons such as alcohols, ketones, and carboxylic acids.
Reduction: Various alkanes and alkenes.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Triisobutylene has a wide range of applications in scientific research and industry:
Medicine: While not directly used in medicine, its derivatives and related compounds are explored for pharmaceutical applications.
Industry: this compound is used in the production of fuel additives, rubber products, and motor fuels.
Mechanism of Action
The mechanism of action of triisobutylene primarily involves its role as a monomer in polymerization reactions. In the presence of catalysts, this compound molecules link together to form polyisobutylene. This polymerization process involves the formation of carbon-carbon bonds through a series of addition reactions . The molecular targets and pathways involved include the active sites on the catalyst surface, which facilitate the formation of the polymer chains.
Comparison with Similar Compounds
Isobutylene: A precursor to triisobutylene, used in similar applications but with different properties.
Polyisobutylene: A polymer formed from this compound, used in a wide range of industrial applications.
Butene: Another hydrocarbon with similar reactivity but different structural properties.
Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to undergo polymerization to form polyisobutylene with desirable properties such as low gas permeability and high chemical stability. This makes it particularly valuable in the production of adhesives, sealants, and lubricants .
Properties
IUPAC Name |
2,4,4,6,6-pentamethylhept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-10(2)8-12(6,7)9-11(3,4)5/h8H,9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHABPMHZRIRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C)(C)CC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052514 | |
Record name | Isobutene trimer | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triisobutylene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make rubber products, oil additives and motor fuels. | |
Record name | TRIISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
350.6 °F at 760 mmHg (USCG, 1999) | |
Record name | TRIISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.77 (USCG, 1999) - Less dense than water; will float | |
Record name | TRIISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
3.9 mmHg (USCG, 1999) | |
Record name | TRIISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
7756-94-7, 39761-68-7 | |
Record name | TRIISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,4,6,6-Pentamethyl-2-heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39761-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4,4,6,6-Pentamethyl-2-heptene | |
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Record name | 2-Heptene, 2,4,4,6,6-pentamethyl- | |
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Record name | Isobutene trimer | |
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Record name | 2-Methylpropene, trimers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.512 | |
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Record name | 2,4,4,6,6-pentamethylhept-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,4,6,6-PENTAMETHYL-2-HEPTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BM6W5KS4L | |
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Melting Point |
-104.8 °F (USCG, 1999) | |
Record name | TRIISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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